molecular formula C9H11NO2S2 B1474911 3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1219381-73-3

3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1474911
CAS RN: 1219381-73-3
M. Wt: 229.3 g/mol
InChI Key: PYKWXZZVBULGFX-UHFFFAOYSA-N
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Description

“3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic compound that contains a thiazolidine ring and a carboxylic acid group. The thiazolidine ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The 2-Thienylmethyl group indicates the presence of a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine and thiophene rings, as well as the carboxylic acid group . These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation . The thiazolidine ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could impart solubility in polar solvents . The aromatic thiophene ring could contribute to the compound’s stability and possibly its color .

Safety and Hazards

As with any chemical compound, handling “3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications of “3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid” would depend on its biological activity. Compounds containing thiazolidine rings have been studied for their antimicrobial, antiviral, and antitumor activities . Therefore, this compound could potentially be explored for similar applications.

properties

IUPAC Name

3-(thiophen-2-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c11-9(12)8-5-13-6-10(8)4-7-2-1-3-14-7/h1-3,8H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKWXZZVBULGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid
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3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid
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3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid
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3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
3-(2-Thienylmethyl)-1,3-thiazolidine-4-carboxylic acid

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